N,N'-Dioctylurea

Description

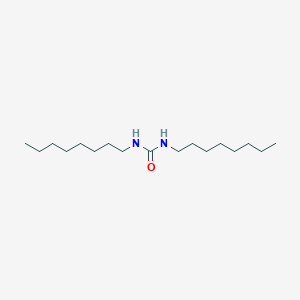

IUPAC Nomenclature and Molecular Structure

This compound is systematically named 1,3-dioctylurea under IUPAC conventions, reflecting the substitution of octyl groups on both nitrogen atoms of the urea core. Its molecular formula is C₁₇H₃₆N₂O , with a molecular weight of 284.5 g/mol . The compound belongs to the class of symmetrical dialkyl ureas, distinguished by identical alkyl chains (C₈H₁₇) on each nitrogen atom. The urea backbone consists of a carbonyl group flanked by two amine groups, creating a planar structure that facilitates intermolecular hydrogen bonding in aggregated states.

The symmetry of this compound plays a critical role in its aggregation behavior. Unlike asymmetric analogues, its balanced molecular geometry allows for linear alignment of dipole moments in solution, promoting stronger associative interactions. This structural feature is evident in comparative studies with shorter-chain derivatives like N,N'-dimethylurea, where reduced alkyl chain length diminishes aggregation capacity.

Classification as a Symmetrical Dialkyl Urea

Symmetrical dialkyl ureas are defined by equivalent alkyl substituents on both nitrogen atoms. This compound exemplifies this category, with its octyl groups contributing to enhanced hydrophobicity compared to shorter-chain derivatives. This classification is substantiated by spectroscopic and computational analyses, which reveal distinct aggregation patterns relative to asymmetric counterparts. For instance, symmetric derivatives exhibit a 12-fold increase in average molecular weight in carbon tetrachloride, whereas asymmetric analogs show only a 2-fold increase . Such disparities underscore the influence of molecular symmetry on supramolecular assembly.

Properties

CAS No. |

1943-08-4 |

|---|---|

Molecular Formula |

C17H36N2O |

Molecular Weight |

284.5 g/mol |

IUPAC Name |

1,3-dioctylurea |

InChI |

InChI=1S/C17H36N2O/c1-3-5-7-9-11-13-15-18-17(20)19-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H2,18,19,20) |

InChI Key |

NLCAUVFHXKUYMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC(=O)NCCCCCCCC |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of N,N'-Dioctylurea

This compound can be synthesized through various methods, including dehydrogenative coupling reactions. Recent studies have demonstrated the effectiveness of manganese-catalyzed reactions for synthesizing urea derivatives, including this compound. For instance, a study reported a quantitative yield of this compound when octylamine was reacted under optimized conditions using THF as a solvent at elevated temperatures . This method highlights the compound's accessibility and potential for large-scale production.

Catalysis

This compound has been explored as a precursor in catalytic processes. It serves as an effective ligand in metal-catalyzed reactions, facilitating the formation of complex structures. For example, in the synthesis of polyureas, dioctylurea acts as a building block that can enhance the mechanical properties of the resulting materials . The compound's coordination ability with transition metals also makes it a candidate for developing new catalytic systems.

Materials Science

The compound is utilized in creating advanced materials due to its thermal stability and mechanical strength. Research indicates that polyureas derived from this compound exhibit favorable thermal degradation properties, making them suitable for high-performance applications such as coatings and adhesives . Additionally, its incorporation into polymer matrices can improve elasticity and durability.

Medicinal Chemistry

Recent investigations have highlighted the potential of this compound derivatives in medicinal chemistry. Studies have shown that certain urea derivatives possess anticancer properties, particularly against breast cancer cells (MCF-7). The mechanism involves inducing apoptosis and inhibiting cell proliferation . The structural characteristics of dioctylurea derivatives contribute to their biological activity, making them promising candidates for further pharmaceutical development.

Case Study 1: Manganese-Catalyzed Synthesis

A detailed study on manganese-catalyzed reactions demonstrated that this compound could be synthesized with high yields under optimized conditions. The research provided insights into the mechanistic pathways involved in urea formation from amines and methanol, emphasizing the importance of reaction conditions on product yield .

Case Study 2: Anticancer Activity

In another study focusing on the anticancer activity of urea derivatives, this compound was included in a series of compounds tested against MCF-7 cancer cells. The results indicated significant cytotoxic effects, with specific derivatives showing selective toxicity towards cancer cells while sparing normal cells . This highlights the therapeutic potential of urea derivatives as anticancer agents.

Comparison with Similar Compounds

Substituent Effects on Properties

- Solubility: DOU’s linear octyl chains enhance solubility in non-polar solvents compared to aromatic (Centralite I) or cyclic (dicyclohexylurea) derivatives.

- Reactivity : DOU undergoes alcoholysis via two parallel pathways (dissociative and bimolecular), with kinetics influenced by solvents (e.g., toluene, chlorobenzene) and catalysts like DBTDL . In contrast, aromatic ureas (e.g., Centralite I) exhibit lower reactivity in decarbonylation due to stabilization of aromatic formamides .

- Thermodynamic Stability : At high temperatures (>100°C), DOU forms preferentially over carbamates, while carbamates dominate at lower temperatures .

Key Research Findings

- Kinetics: DOU’s alcoholysis rate is nonlinear with catalyst concentration, suggesting complex mechanistic pathways .

- Catalyst Role : DBTDL accelerates DOU formation by stabilizing transition states, whereas molecular sieves promote dehydration .

- By-Products : High-temperature reactions (200°C) may yield trace n-octylisocyanate (1%) and n-octylacetamide, indicating side reactions .

Preparation Methods

Cp₂Ti(OTf)₂-Mediated Carbamate Cyclization

A phosgene-free route utilizes alkyl ammonium carbamates derived from atmospheric CO₂. Using Cp₂Ti(OTf)₂ in 1,3-dimethyl-2-imidazolidinone (DMI) at 150°C for 15 hours, N,N'-dioctylurea was obtained in 99% yield (Table 3, Entry 3). The reaction proceeds via:

-

Carbamate Formation : Octylamine reacts with CO₂ to form ammonium carbamate.

-

Cyclization : Titanium catalysis induces carbamate dehydration, forming the urea bond.

Notably, solvent polarity significantly impacted efficiency. Polar aprotic solvents like DMI and N-methylpyrrolidone (NMP) outperformed THF and dioxane, likely due to better stabilization of ionic intermediates.

Table 3: Solvent Screening for Titanium-Catalyzed Synthesis

| Entry | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 3 | DMI | 15 | 99 |

| 4 | NMP | 15 | 99 |

| 8 | THF | 15 | 79 |

| 9 | 1,4-Dioxane | 15 | 88 |

Oxovanadium(V)-Catalyzed CO₂ Utilization

Disilylamine Carbonylation

Oxovanadium(V) catalysts enable urea synthesis from disilylamines and CO₂. Using VO(OEt)₃ in dimethylacetamide (DMA) at 100°C under CO₂, this compound was isolated in 99% yield (Table 4). The disilylamine intermediate acts as a masked amine, reacting with CO₂ to form a carbamate, which subsequently undergoes vanadium-mediated coupling. This method’s scalability was demonstrated at 10 mmol scale with 82% isolated yield.

Table 4: Vanadium-Catalyzed Dioctylurea Synthesis

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Catalyst | VO(OEt)₃ | 99 |

| Solvent | DMA | 99 |

| Scale (mmol) | 10 | 82 |

Isolated yield.

Traditional Phosgene-Based Routes

Reaction with Phosgene

Although largely supplanted by catalytic methods, this compound was historically synthesized via octylamine and phosgene (COCl₂) in dichloromethane at 0°C. This method, while high-yielding, poses significant safety risks due to phosgene’s toxicity.

Isocyanate-Mediated Coupling

Octyl isocyanate reacts with octylamine in toluene under reflux to form the urea derivative. However, isocyanates’ moisture sensitivity and handling challenges limit this method’s practicality.

Comparative Analysis of Methods

Table 5: Method Comparison for this compound Synthesis

| Method | Catalyst | Solvent | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Dehydrogenative Coupling | Mn(I) complex | THF | 98 | Phosgene-free, scalable | High temperature required |

| Titanium Carbamate | Cp₂Ti(OTf)₂ | DMI | 99 | Utilizes CO₂, one-pot | Long reaction time |

| Vanadium Carbonylation | VO(OEt)₃ | DMA | 99 | Ambient pressure, high selectivity | Requires disilylamine precursor |

| Phosgene Route | None | DCM | >90 | High yield | Toxic reagents |

Q & A

Q. Q. What criteria should guide the selection of primary literature for benchmarking This compound studies?

Q. Q. How can researchers enhance the reproducibility of This compound-based experiments in interdisciplinary collaborations?

- Methodological Answer : Share protocols via electronic lab notebooks (ELNs) with step-by-step annotations. Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles for metadata. Conduct joint pilot studies to align instrumentation and analytical workflows .

Ethical and Safety Considerations

Q. Q. What safety protocols are essential when handling This compound in high-temperature reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.